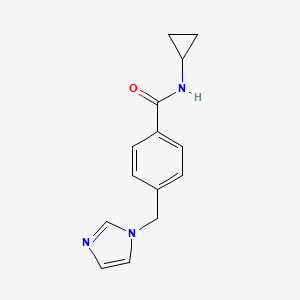
N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide, also known as CIBP, is a compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of imidazole-containing compounds and has been found to have potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, it has been found to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in the development of cancer and insulin resistance. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. It also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. In addition, it has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments is its relatively simple synthesis method. It also has good stability and solubility in various solvents. However, one of the limitations is its low bioavailability, which may limit its effectiveness in vivo. In addition, more studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide. One direction is to improve its bioavailability and pharmacokinetic properties to enhance its effectiveness in vivo. Another direction is to study its potential applications in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases. In addition, more studies are needed to determine its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in anhydrous conditions under inert atmosphere. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(1H-imidazol-1-ylmethyl)benzamide has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It also has potential applications in the treatment of type 2 diabetes by improving insulin sensitivity. In addition, it has been found to have cardioprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-13-5-6-13)12-3-1-11(2-4-12)9-17-8-7-15-10-17/h1-4,7-8,10,13H,5-6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUNAGVWBSUZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinyl)benzoate](/img/structure/B6103006.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6103014.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-isopropylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103018.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6103026.png)
![2-(2-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B6103028.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-thienyl)propanamide](/img/structure/B6103033.png)
![2-(2-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6103036.png)
![3-{2-[(3,5-di-tert-butylphenyl)sulfinyl]ethyl}pyridine oxalate](/img/structure/B6103043.png)
![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B6103056.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6103060.png)

![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B6103087.png)
![4-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6103097.png)
